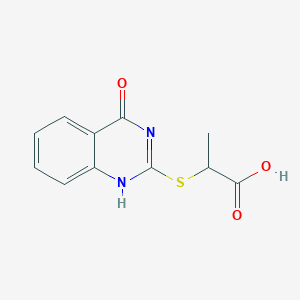

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-6(10(15)16)17-11-12-8-5-3-2-4-7(8)9(14)13-11/h2-6H,1H3,(H,15,16)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCHQMHTSPQPMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC2=CC=CC=C2C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378252 |

Source

|

| Record name | 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328977-86-2 |

Source

|

| Record name | 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Characterization of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Foreword: The Quinazolinone Scaffold - A Cornerstone in Medicinal Chemistry

The quinazolinone motif is a privileged heterocyclic system that forms the structural core of numerous biologically active compounds, both from natural and synthetic origins.[1] Its derivatives have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and anticonvulsant properties.[1][2][3] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its biological profile.[4] The introduction of a sulfur linkage at the C2 position, in particular, has been shown to be a promising strategy for the development of novel therapeutic agents.[5][6] This guide provides an in-depth, practical exploration of the synthesis and comprehensive characterization of a specific C2-substituted derivative: 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid. This molecule holds potential for further investigation in drug discovery programs, and a thorough understanding of its synthesis and analytical profile is paramount for any future development.

I. Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of the target compound is achieved through a two-step process, commencing with the formation of the core quinazolinone scaffold followed by a nucleophilic substitution reaction to introduce the propionic acid side chain.

Step 1: Synthesis of 2-Mercapto-3H-quinazolin-4-one

The foundational precursor, 2-mercapto-3H-quinazolin-4-one, is synthesized from the readily available starting materials, anthranilic acid and phenyl isothiocyanate. This reaction proceeds via an initial nucleophilic addition of the amino group of anthranilic acid to the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization with the elimination of aniline.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of anthranilic acid (1 equivalent) and phenyl isothiocyanate (1.1 equivalents) in ethanol is prepared.

-

The reaction mixture is refluxed for 4-6 hours, during which the progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol to remove any unreacted starting materials and by-products.

-

The resulting solid, 2-mercapto-3-phenyl-quinazolin-4(3H)-one, can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[7]

Step 2: Synthesis of this compound

The target molecule is synthesized by the S-alkylation of 2-mercapto-3H-quinazolin-4-one with 2-bromopropionic acid. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thiol group on the electrophilic carbon of the α-bromo acid. The use of a base is crucial to deprotonate the thiol, thereby increasing its nucleophilicity.

Experimental Protocol:

-

To a solution of 2-mercapto-3H-quinazolin-4-one (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), is added a base, for instance, potassium carbonate or triethylamine (1.5 equivalents).

-

The mixture is stirred at room temperature for approximately 30 minutes to ensure the formation of the thiolate anion.

-

2-Bromopropionic acid (1.2 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated (50-60 °C) for 12-24 hours. The reaction progress should be monitored by TLC.

-

After completion, the reaction mixture is poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to a pH of 2-3.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.[8]

II. Visualizing the Synthesis: A Graphviz Workflow

To provide a clear visual representation of the synthetic pathway, the following diagram illustrates the key steps and transformations.

Caption: Synthetic route to the target compound.

III. Comprehensive Characterization: Unveiling the Molecular Identity

A battery of analytical techniques is employed to confirm the structure and purity of the synthesized this compound.

A. Spectroscopic Analysis

1. Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of the title compound is expected to exhibit characteristic absorption bands.[9][10]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| N-H (Amide) | 3200-3100 |

| C=O (Carboxylic Acid) | ~1710 |

| C=O (Amide) | ~1680 |

| C=N | ~1620 |

| C-S | ~700 |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the quinazolinone ring, the methine proton of the propionic acid side chain, and the methyl protons. The chemical shifts and coupling patterns will be indicative of their chemical environment. The acidic proton of the carboxylic acid and the N-H proton of the amide will likely appear as broad singlets.[11][12]

-

¹³C NMR: The carbon NMR spectrum will display signals for all the unique carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons, and the aliphatic carbons of the side chain.[11][12]

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (C₁₁H₁₀N₂O₃S, MW: 250.27 g/mol ).[9][13]

B. Chromatographic and Physical Analysis

1. Thin-Layer Chromatography (TLC):

TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product. A suitable solvent system (e.g., ethyl acetate/hexane or chloroform/methanol) should be developed to achieve good separation of the product from the starting materials and any by-products.

2. Melting Point Determination:

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. A broad melting point range may indicate the presence of impurities.

IV. Experimental Workflow Visualization

The overall experimental workflow, from synthesis to characterization, is depicted in the following diagram.

Caption: Overall experimental workflow.

V. Conclusion and Future Perspectives

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The described protocols are robust and can be readily implemented in a standard organic chemistry laboratory. The comprehensive characterization data serves as a benchmark for ensuring the identity and purity of the synthesized compound.

Given the established biological significance of the quinazolinone scaffold, this molecule represents a valuable building block for the development of new therapeutic agents. Future research could focus on the derivatization of the carboxylic acid moiety to generate a library of ester or amide analogs for biological screening. Furthermore, computational studies, such as molecular docking, could be employed to predict potential biological targets and guide further drug design efforts.[6] The foundational work presented here paves the way for exciting future discoveries in the field of medicinal chemistry.

VI. References

-

Al-Omary, F. A., El-Azab, A. S., & El-Tahir, K. E. H. (2010). Synthesis and pharmacological evaluation of some new 2-substituted-quinazolin-4(3H)-ones as potential anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 20(21), 6398-6401.

-

Ali, M. A., Shaharyar, M., & Siddiqui, A. A. (2010). Synthesis, characterization and anti-inflammatory activity of some new quinazolinone derivatives. Journal of the Serbian Chemical Society, 75(1), 29-37.

-

Connolly, D. J., Cusack, D., O'Sullivan, T. P., & Guiry, P. J. (2005). Synthesis of quinazolines and quinazolinones. Tetrahedron, 61(43), 10153-10202.

-

El-Azab, A. S. (2012). Synthesis, characterization and in vivo anticonvulsant evaluation of some new 2,3-disubstituted-4(3H)-quinazolinones. Bioorganic & Medicinal Chemistry Letters, 22(1), 498-503.

-

El-Gazzar, A. B. A., Hafez, H. N., & Abbas, H. S. (2009). S-and C-nucleosidoquinazoline as new nucleoside analogs with potential analgesic and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(4), 1437-1445.

-

Kini, S. G., & Grover, V. (2006). Synthesis and evaluation of some new quinazolinone derivatives for antimicrobial activity. E-Journal of Chemistry, 3(4), 263-267.

-

Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.

-

Panneerselvam, P., Kumar, N. R., & Saravanan, G. (2009). Synthesis and antimicrobial activity of some new 2,3-disubstituted quinazolin-4(3H)-ones. Journal of the Korean Chemical Society, 53(2), 204-209.

-

Shaban, M. E., Taha, M. A. M., & Sharshira, E. M. (1991). Synthesis and biological activities of condensed heterocyclo [n, m-a, b, or c] quinazolines. Pharmazie, 46(11), 785-787.

-

Tiwari, A. K., Singh, V. K., & Bajpai, A. (2006). Synthesis and antibacterial activity of some new 2,3-disubstituted-4(3H)-quinazolinones. Indian Journal of Pharmaceutical Sciences, 68(5), 611.

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aaly, A. A. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Pharmaceutical Chemistry Journal, 46(7), 412-416.*

-

Kaur, B., & Kaur, R. (2007). Synthesis of fused quinazolinethiones and their S-alkyl/aryl derivatives. Indian Journal of Chemistry - Section B, 46B(10), 1693-1698.*

-

Moirangthem, N., & Laitonjam, W. S. (2010). A new and facile synthetic approach to substituted 2-thioxoquinazolin-4-ones by the annulation of a pyrimidine derivative. Beilstein Journal of Organic Chemistry, 6, 93.*

-

PubChem. (n.d.). 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND REACTIONS OF 2-MERCAPTO-4-ARYL 4H-1,2,3,4,5,6-HEXAHYDRO-BENZO [h] QUINAZOLINES. Retrieved from [Link]

-

Semantic Scholar. (n.d.). dihydro-quinazolin-2-ylsulfanyl)-propionic Acid arylidene/aryl-ethylidene-hydrazi. Retrieved from [Link]

-

Tiwari, R. K., Singh, D., & Singh, J. (2013). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. BioMed Research International, 2013, 932439.

-

Verma, A., & Saraf, S. K. (2008). 4-Quinazolinones: a new class of antimicrobial agents. International Journal of PharmTech Research, 1(1), 1-14.

-

Zhang, H., Chen, J., & Li, Z. (2011). Quinazoline derivatives: synthesis and bioactivities. Current Organic Chemistry, 15(8), 1254-1277.

-

International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and anticonvulsant activity of new derivatives of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. Retrieved from [Link]

-

TSI Journals. (n.d.). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. Retrieved from [Link]

-

PubMed. (2020). Synthesis and cytotoxic effects of 2-thio-3,4-dihydroquinazoline derivatives as novel T-type calcium channel blockers. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic effects of 2-thio-3,4-dihydroquinazoline derivatives as novel T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 2-substituted thioquinazoline-benzenesulfonamide derivatives as carbonic anhydrase inhibitors with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sci-hub.se [sci-hub.se]

- 9. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ijarsct.co.in [ijarsct.co.in]

- 12. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound [m.chemicalbook.com]

Spectroscopic analysis of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid NMR mass spec

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive spectroscopic analysis of this compound, a molecule of interest within the broader class of quinazolinone derivatives known for their significant therapeutic potential.[1] The structural elucidation of this compound is paramount for quality control, drug development, and mechanistic studies. This document details the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as applied to this specific molecule. It is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed, self-validating protocols to ensure accurate and reproducible characterization.

Introduction and Molecular Structure

Quinazolinone-based compounds form a large and important class of nitrogen-containing heterocyclic molecules that exhibit a wide range of pharmacological activities.[2] The precise characterization of their derivatives is a critical step in the development of new therapeutic agents. This guide focuses on this compound, whose molecular integrity and purity are confirmed through rigorous spectroscopic methods. The combination of NMR and MS provides an unambiguous structural confirmation by mapping the carbon-hydrogen framework and determining the molecular weight and fragmentation pattern.

The molecular formula for the target compound is C₁₁H₁₀N₂O₃S, with a molar weight of 250.27 g/mol .[3]

Caption: Chemical Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4] By analyzing the chemical shifts, signal multiplicities, and integrations in ¹H and ¹³C NMR spectra, a definitive structure can be assigned.

Experimental Protocol: NMR

The causality behind this protocol is to ensure a high-resolution, artifact-free spectrum. The choice of DMSO-d₆ as a solvent is due to its excellent solubilizing power for polar, protic compounds like the target molecule and its non-interference with the proton signals of interest, except for a residual peak that serves as a useful internal reference.[4]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) within a 5 mm NMR tube.[4] Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and sensitivity.[4]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a high signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[4]

-

¹³C NMR: Acquire the spectrum using proton broadband decoupling. A significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope.[4]

-

-

Data Processing: Process the raw free induction decay (FID) data by applying a Fourier transform. The resulting spectrum should be phased and the chemical shift axis calibrated. For ¹H NMR, the residual DMSO peak is set to 2.50 ppm; for ¹³C NMR, the DMSO septet is set to 39.52 ppm.[4]

Caption: General workflow for spectroscopic analysis.

¹H NMR Spectral Analysis (Predicted)

The proton spectrum is anticipated to show distinct signals corresponding to the aromatic quinazolinone core, the aliphatic propionic acid side chain, and exchangeable protons.

-

Aromatic Region (7.0-8.5 ppm): The benzene ring of the quinazolinone core will display four signals. Based on typical patterns for this scaffold, the H-5 proton is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group, appearing as a doublet of doublets around 8.15 ppm.[4][5] The H-7 proton will likely appear as a triplet around 7.85 ppm, while H-8 and H-6 will present as a doublet (~7.75 ppm) and a triplet (~7.55 ppm), respectively.[4]

-

Aliphatic Region (1.5-5.0 ppm): The propionic acid moiety gives rise to two signals. The α-proton (CH) will be a quartet due to coupling with the three β-protons of the methyl group. Its position will be downfield (estimated ~4.5-5.0 ppm) due to the deshielding effects of the adjacent sulfur atom and carboxylic acid group. The β-protons (CH₃) will appear as a doublet at approximately 1.6 ppm.

-

Exchangeable Protons (>10 ppm): DMSO-d₆ is an excellent solvent for observing exchangeable protons. The two N-H protons of the quinazolinone ring and the single carboxylic acid (COOH) proton are expected to appear as broad singlets at very low field, typically between 12.0 and 13.0 ppm.[6]

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals corresponding to each unique carbon atom in the molecule.

-

Carbonyl Carbons (160-180 ppm): Two signals are expected in the low-field region. The carboxylic acid carbonyl (COOH) is predicted to be around 172 ppm, while the C-4 amide carbonyl of the quinazolinone ring will appear at approximately 162 ppm.[6]

-

Aromatic & Heterocyclic Carbons (115-160 ppm): The C-2 carbon, being directly attached to both sulfur and two nitrogen atoms, will be significantly deshielded, appearing around 155 ppm. The remaining aromatic and heterocyclic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) will resonate in the 115-150 ppm range.[4][6]

-

Aliphatic Carbons (< 60 ppm): The α-carbon (CH) of the propionic acid chain is expected around 40-45 ppm, while the β-carbon (CH₃) will be found at a much higher field, around 18-22 ppm.

Summary of Predicted NMR Data

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| Exchangeable | ~12.0-13.0 | br s | 3H | 2x N-H, 1x COOH |

| Aromatic | ~8.15 | dd | 1H | H-5 |

| Aromatic | ~7.85 | t | 1H | H-7 |

| Aromatic | ~7.75 | d | 1H | H-8 |

| Aromatic | ~7.55 | t | 1H | H-6 |

| Aliphatic | ~4.5-5.0 | q | 1H | α-CH |

| Aliphatic | ~1.6 | d | 3H | β-CH₃ |

| ¹³C NMR | δ (ppm) | Assignment |

| Carbonyl | ~172 | COOH |

| Carbonyl | ~162 | C-4 |

| Heterocyclic | ~155 | C-2 |

| Aromatic | ~115-150 | C-4a, C-5, C-6, C-7, C-8, C-8a |

| Aliphatic | ~40-45 | α-CH |

| Aliphatic | ~18-22 | β-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns.[7]

Experimental Protocol: MS

The choice of ionization method is critical. Electron Impact (EI) is a high-energy technique that provides detailed fragmentation, which is excellent for structural elucidation of unknown compounds.[2] Electrospray Ionization (ESI) is a softer technique, often used to confirm the molecular weight via the protonated molecular ion [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Data Acquisition (EI Mode): The sample is introduced into the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound (250.27 g/mol ). Analyze the lower m/z peaks to deduce the structure of the fragment ions.

Mass Spectrum Analysis and Fragmentation

The mass spectrum will provide a wealth of structural information.

-

Molecular Ion Peak (M⁺·): The spectrum should exhibit a clear molecular ion peak at m/z 250 . The presence of a sulfur atom will also give rise to a small M+2 peak (~4% of M+) due to the natural abundance of the ³⁴S isotope.

-

Key Fragmentation Pathways: The structure of this compound suggests several predictable fragmentation pathways under EI conditions. The primary fragmentation is often the cleavage of bonds alpha to heteroatoms or functional groups.[8]

-

Loss of Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the COOH radical, leading to a fragment at m/z 205 (M - 45).

-

McLafferty Rearrangement: While less common for this specific structure, a rearrangement could lead to the loss of propionic acid as a neutral molecule, resulting in a fragment at m/z 162 .

-

Cleavage of the S-C Bond: The bond between the sulfur atom and the propionic acid chiral carbon is susceptible to cleavage. This can happen in two ways:

-

Formation of the quinazolinone-thiol radical cation at m/z 178 .

-

Formation of the propionic acid radical cation side chain, though this is less likely to be a major fragment.

-

-

Fragmentation of the Quinazolinone Ring: The quinazolinone core itself can fragment, often through the loss of CO or other small neutral molecules, a pattern seen in related structures.[1][2] A significant fragment corresponding to the core structure at m/z 162 (quinazolinone-thione) is highly plausible. Further fragmentation of this core could lead to ions at m/z 120 or lower.

-

Caption: Proposed mass spectrometry fragmentation pathway.

Summary of Predicted MS Data

| m/z | Proposed Identity | Notes |

| 250 | [M]⁺· | Molecular Ion |

| 205 | [M - COOH]⁺ | Loss of carboxyl radical |

| 178 | [Quinazolinone-S]⁺· | Cleavage of S-Cα bond |

| 162 | [Quinazolinone=S]⁺· | Loss of propionic acid |

| 120 | [Fragment of Quinazolinone Core]⁺ | Further ring fragmentation |

Conclusion

The structural integrity of this compound can be unequivocally confirmed through the combined application of NMR spectroscopy and mass spectrometry. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, consistent with the proposed molecular architecture. Mass spectrometry corroborates this finding by confirming the molecular weight and revealing a fragmentation pattern that aligns logically with the compound's structure. These self-validating protocols and interpretive guides provide a robust framework for the characterization of this and related quinazolinone derivatives, ensuring high confidence in compound identity for research and development applications.

References

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

-

Quinazolinone is shown at 600 MHz frequency. Spectra of 1 H NMR in DMSO... ResearchGate. [Link]

-

Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative. Semantic Scholar. [Link]

-

Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. National Institutes of Health (NIH). [Link]

-

Supporting Information for "Synthesis of Quinazolinone Derivatives". Royal Society of Chemistry. [Link]

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar. [Link]

-

4(1H)-Quinazolinone, 2-methyl-. NIST WebBook. [Link]

-

2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid. PubChem. [Link]

-

Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Institutes of Health (NIH). [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

-

Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton ePrints. [Link]

-

General procedure for the preparation of 1-18. Royal Society of Chemistry. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. National Institutes of Health (NIH). [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

-

Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. ResearchGate. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

Sources

- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

<

Abstract

This technical guide provides a comprehensive framework for the determination of the core physical and chemical properties of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid. While specific experimental data for this compound is not extensively available in public literature, this document outlines the necessary predictive analyses and detailed experimental protocols required for its full characterization. The quinazolinone scaffold is a well-established pharmacophore in drug discovery, known for a wide range of biological activities including anticancer, anti-inflammatory, and antibacterial effects.[1][2][3] Therefore, a thorough understanding of the physicochemical properties of its derivatives is paramount for researchers in medicinal chemistry and drug development. This guide details methodologies for structural elucidation, determination of melting point, solubility profiling, pKa, and lipophilicity (LogP/LogD), providing the scientific rationale behind each protocol to ensure data integrity and reproducibility.

Introduction and Molecular Overview

This compound belongs to the quinazolinone class of heterocyclic compounds.[4] These structures are of significant interest in medicinal chemistry due to their diverse pharmacological profiles.[1][3][4] The specific molecule incorporates a quinazolin-4(3H)-one core, a thioether linkage, and a propionic acid moiety. This unique combination of functional groups dictates its physicochemical behavior, influencing critical drug-like properties such as solubility, permeability, and target binding.

The propionic acid group introduces an ionizable carboxylic acid, suggesting pH-dependent solubility and the potential for salt formation. The thioether and the bicyclic quinazolinone core contribute to the molecule's overall lipophilicity and potential for specific intermolecular interactions. Given the novelty of this specific structure, this guide serves as a foundational document for its empirical characterization.

Molecular Structure:

Caption: Chemical structure of the target compound.

Predicted and Experimentally Determined Physicochemical Properties

A combination of in silico prediction and empirical testing is essential for a complete physicochemical profile. The following table summarizes key properties and serves as a template for recording experimental results.

| Property | Predicted Value | Experimental Value | Method |

| Molecular Formula | C₁₁H₁₀N₂O₃S | --- | Mass Spectrometry |

| Molecular Weight | 250.27 g/mol [5][6] | --- | Mass Spectrometry |

| Melting Point (°C) | ~242 (for a related ester)[7] | To be determined | Capillary Method |

| pKa | ~3-5 (Carboxylic Acid) | To be determined | Potentiometric Titration |

| LogP | ~1.4 (for a related structure)[8] | To be determined | Shake-Flask Method |

| Aqueous Solubility | Low | To be determined | Equilibrium Shake-Flask |

| DMSO Solubility | High | To be determined | Equilibrium Shake-Flask |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for determining the fundamental physicochemical properties of the title compound.

Structural Elucidation

Prior to property determination, the identity and purity of the synthesized compound must be unequivocally confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and types of protons and carbons. Expected ¹H NMR signals would include aromatic protons, a quartet for the chiral proton on the propionic acid moiety, a doublet for the methyl group, and exchangeable protons for the N-H and O-H groups.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[9]

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. Expect characteristic absorption bands for the C=O (amide and carboxylic acid), N-H, C-N, and C-S bonds.[9]

Melting Point Determination

Causality: The melting point is a crucial indicator of a compound's purity. A sharp melting point range (typically 0.5-1.5°C) is characteristic of a pure crystalline substance, whereas impurities will lead to a depressed and broader melting range.[10][11]

Protocol:

-

Sample Preparation: Finely powder a small amount of the dry compound.[12] Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[10][12]

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus, such as a Mel-Temp or similar device.

-

Approximate Determination: First, perform a rapid heating (10-20°C/min) to find the approximate melting range.[11] This saves time in the subsequent accurate measurement.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slow rate (1-2°C/min) starting from about 15-20°C below the approximate melting point.[11]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[13]

-

Validation: Repeat the accurate determination at least twice to ensure reproducibility. Consistent values should be obtained.

Thermodynamic Solubility Profiling

Causality: Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Due to the presence of both a lipophilic quinazolinone core and an ionizable carboxylic acid, the solubility of this compound is expected to be highly dependent on the pH and polarity of the solvent.[14][15] The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[16]

Protocol:

-

Solvent Selection: Prepare a panel of relevant solvents, including purified water, pH 1.2 buffer (0.1 N HCl), pH 4.5 acetate buffer, pH 6.8 phosphate buffer, and organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.[17][18]

-

Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in separate vials. The goal is to create a saturated solution with visible solid remaining.

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[17][19]

-

Phase Separation: After equilibration, allow the vials to stand, then separate the undissolved solid from the supernatant by centrifugation or filtration (using a filter compatible with the solvent).

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).[18][20]

-

Calculation: Determine the concentration of the dissolved compound in the original supernatant by back-calculation, accounting for the dilution factor. Report the solubility in units such as mg/mL or µg/mL.

Caption: Workflow for Equilibrium Solubility Determination.

Acid Dissociation Constant (pKa) Determination

Causality: The pKa value is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[21] For this molecule, the carboxylic acid is the primary acidic functional group. Its pKa will dictate the compound's charge state at different physiological pHs, profoundly affecting its absorption, distribution, and excretion. Potentiometric titration is a precise and widely used method for pKa determination.[22][23][24]

Protocol:

-

System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[22]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM).[22] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[21][22]

-

Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a stirrer.

-

Titrant Addition: Titrate the solution by adding small, precise increments of a standardized titrant (0.1 M NaOH for an acidic compound).[21]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point on the titration curve (or the peak of the first derivative plot).[22][23]

Lipophilicity (LogP/LogD) Determination

Causality: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability and overall pharmacokinetic behavior.[25] LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms. The shake-flask method is the classical approach for this measurement.[26][27][28]

Protocol:

-

Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for physiological relevance).[27] Pre-saturate each phase by shaking them together for 24 hours and then allowing them to separate.

-

Compound Addition: Prepare a stock solution of the compound in one of the phases (usually the one in which it is more soluble). Add a small aliquot of this stock to a fresh mixture of the two pre-saturated phases in a vial.

-

Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-4 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method like HPLC-UV.

-

Calculation: The distribution coefficient (LogD) is calculated using the formula: LogD = log₁₀(C_oct / C_aq).

Conclusion

The systematic application of the predictive and experimental methodologies outlined in this guide will yield a robust and comprehensive physicochemical profile for this compound. This foundational data is indispensable for guiding further research, including formulation development, ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and the overall progression of this compound as a potential therapeutic agent. Adherence to these self-validating protocols ensures the generation of high-quality, reliable data critical for decision-making in the drug discovery pipeline.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

Abdelgawad, M. A., et al. (2023). The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione. ResearchGate. Available from: [Link]

-

University of Babylon. (2021). experiment (1) determination of melting points. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

Clarion University. Determination of Melting Point. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

College of the Canyons. Experiment 1 - Melting Points. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC - NIH. Available from: [Link]

-

Zafar, S., et al. REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Available from: [Link]

-

MOLBASE. 2-(4-Oxo-3-m-tolyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid methyl ester. Available from: [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Available from: [Link]

-

Avdeef, A., et al. (2016). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]

-

Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Available from: [Link]

-

Vraka, V., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

-

Takács-Novák, K., et al. (1997). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Available from: [Link]

-

World Health Organization (WHO). Annex 4. Available from: [Link]

-

Baluja, S., et al. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. Available from: [Link]

-

ResearchGate. Physicochemical properties of synthesized compounds. Available from: [Link]

-

Al-Ghorbani, M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. Available from: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available from: [Link]

-

El Haimouti, A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. Available from: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]

-

Emmace. Solubility and chemical quantification of APIs/drugs. Available from: [Link]

-

Stanciu, L.-A., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PMC - NIH. Available from: [Link]

-

Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Available from: [Link]

-

TAPI. Solving solubility issues in modern APIs. Available from: [Link]

-

World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available from: [Link]

-

Semantic Scholar. dihydro-quinazolin-2-ylsulfanyl)-propionic Acid arylidene/aryl-ethylidene-hydrazi. Available from: [Link]

-

PubChem. (2E)-2-(quinazolin-4-ylhydrazono)propanoic acid. Available from: [Link]

-

PubChemLite. 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 5. This compound [chemicalbook.com]

- 6. This compound [m.chemicalbook.com]

- 7. 2-(4-Oxo-3-m-tolyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid methyl ester|872338-91-5 - MOLBASE Encyclopedia [m.molbase.com]

- 8. PubChemLite - 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid (C12H12N2O3S) [pubchemlite.lcsb.uni.lu]

- 9. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study [mdpi.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. byjus.com [byjus.com]

- 13. pennwest.edu [pennwest.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

- 17. who.int [who.int]

- 18. tapi.com [tapi.com]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 20. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 21. applications.emro.who.int [applications.emro.who.int]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 25. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 26. LogP / LogD shake-flask method [protocols.io]

- 27. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts [pubmed.ncbi.nlm.nih.gov]

- 28. encyclopedia.pub [encyclopedia.pub]

The Diverse Mechanisms of Action of Quinazolinone Derivatives: A Technical Guide

Introduction: The Quinazolinone Scaffold - A Cornerstone of Modern Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system composed of fused benzene and pyrimidine rings, stands as a "privileged structure" in the field of drug discovery.[1][2][3] Its remarkable structural versatility allows for targeted chemical modifications, enabling the development of compounds that can interact with a wide array of biological targets with high specificity and potency.[4] This has led to the successful development of numerous FDA-approved drugs for a range of diseases, particularly in oncology.[4] This guide provides an in-depth exploration of the primary mechanisms through which quinazolinone derivatives exert their therapeutic effects, with a focus on their roles as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the specific molecular interactions, the signaling pathways they modulate, and the experimental methodologies used to elucidate these complex mechanisms.

Anticancer Mechanisms: A Multi-Pronged Attack on Malignancy

Quinazolinone derivatives have emerged as a powerhouse in oncology, primarily due to their ability to inhibit key signaling pathways that drive tumor growth, proliferation, and survival. The most well-characterized mechanisms involve the inhibition of protein kinases and the disruption of microtubule dynamics.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

A significant number of quinazolinone-based anticancer drugs function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[5][6] EGFR is frequently overexpressed or mutated in various solid tumors, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation and survival.[6][7][8]

Mechanism of Action:

Quinazolinone-based EGFR inhibitors, such as Gefitinib (Iressa) and Erlotinib (Tarceva), act as ATP-competitive inhibitors.[7][9][10] They bind to the ATP-binding pocket within the intracellular tyrosine kinase domain of EGFR.[7][8][9] This reversible binding prevents the autophosphorylation of the receptor, which is a critical step in activating downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways that promote cell proliferation and inhibit apoptosis.[7][9] In cancers harboring activating EGFR mutations (e.g., exon 19 deletions or L858R substitution), tumor cells become highly dependent on these signals for survival, making them particularly sensitive to these inhibitors.[9]

Signaling Pathway: EGFR Inhibition by Quinazolinone Derivatives

Caption: EGFR signaling is blocked by quinazolinone inhibitors.

Tubulin Polymerization Inhibition

Another critical anticancer mechanism for a distinct class of quinazolinone derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[11][12] Microtubules are essential components of the cytoskeleton, playing a vital role in cell division (mitosis), intracellular transport, and maintenance of cell shape.

Mechanism of Action:

These quinazolinone compounds act as microtubule-destabilizing agents.[11] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[12][13][14] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[11][13] Unlike kinase inhibitors, this mechanism is cytotoxic and affects rapidly dividing cells, a hallmark of cancer.[11] Several studies have demonstrated that certain quinazolinone derivatives can exhibit dual inhibitory activity against both EGFR and tubulin polymerization, offering a multi-targeted approach to cancer therapy.[5]

Experimental Workflow: Screening for Tubulin Polymerization Inhibitors

Caption: Workflow for identifying tubulin-targeting quinazolinones.

Quantitative Data: Potency of Quinazolinone Derivatives

The efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50). Lower values indicate higher potency.

| Compound Class | Target | Example Compound | IC50 / GI50 Value | Target Cancer Cell Line | Reference |

| EGFR Inhibitor | EGFR Tyrosine Kinase | Gefitinib | 23–79 nM | NSCLC | [15] |

| EGFR Inhibitor | EGFR Tyrosine Kinase | Erlotinib | 80 nM | NSCLC | [15] |

| EGFR Inhibitor | EGFR Tyrosine Kinase | Compound 6d | 0.069 µM | - | [6] |

| EGFR Inhibitor | Proliferation | Compound 6d | 0.789 µM | NCI-H460 (Lung) | [6] |

| Tubulin Inhibitor | Tubulin Polymerization | Compound 106 | 0.6 µM | - | [3] |

| Tubulin Inhibitor | Proliferation | Compound Q19 | 51 nM | HT-29 (Colon) | [14] |

| Dual Inhibitor | EGFR Tyrosine Kinase | Compound G | 163.97 nM | MCF-7 (Breast) | [5] |

| Dual Inhibitor | Tubulin Polymerization | Compound E | - (Good Result) | - | [5] |

Antimicrobial and Anti-inflammatory Mechanisms

Beyond oncology, the versatile quinazolinone scaffold has demonstrated significant potential in combating bacterial infections and inflammatory conditions.

Antimicrobial Action

Quinazolinone derivatives exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.[1][16] While the exact mechanisms are still under investigation for many derivatives, several modes of action have been proposed.

Proposed Mechanisms:

-

DNA Gyrase Inhibition: The structural similarity of some quinazolinones to fluoroquinolone antibiotics suggests they may act by inhibiting DNA gyrase (Topoisomerase II), an essential enzyme for bacterial DNA replication.[17]

-

Cell Wall Interaction: Some derivatives are believed to interfere with the integrity of the bacterial cell wall.[1]

-

Inhibition of Protein Synthesis: Certain compounds may disrupt protein synthesis, a vital process for bacterial survival.[16]

Structure-activity relationship (SAR) studies have shown that substitutions at the 2 and 3 positions, as well as the presence of halogen atoms at the 6 and 8 positions of the quinazolinone ring, can enhance antimicrobial potency.[1][17]

Anti-inflammatory Effects

Several quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory properties.[18][19][20] The primary mechanism identified is the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action:

-

Selective COX-2 Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many quinazolinone derivatives have shown selective inhibition of COX-2 over COX-1.[18][20] This is a desirable characteristic for an anti-inflammatory drug, as COX-1 is involved in maintaining the protective lining of the stomach, and its inhibition can lead to gastrointestinal side effects. By selectively targeting COX-2, which is upregulated at sites of inflammation, these compounds can reduce inflammation with a potentially better safety profile.[18]

Experimental Protocols for Mechanism Elucidation

To validate the mechanisms described above, specific and rigorous experimental protocols are employed. Below are representative, high-level methodologies.

Protocol 1: In Vitro EGFR Tyrosine Kinase Inhibition Assay

-

Objective: To determine the IC50 value of a test compound against EGFR kinase.

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

-

Methodology:

-

Plate Preparation: Add recombinant human EGFR kinase enzyme to the wells of a microtiter plate.

-

Compound Addition: Add varying concentrations of the quinazolinone test compound (and a known inhibitor like Gefitinib as a positive control) to the wells. Incubate to allow for binding.

-

Initiate Reaction: Add a solution containing ATP and a synthetic peptide substrate (e.g., a poly-Glu-Tyr peptide).

-

Incubation: Allow the kinase reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate, linked to a detection system (e.g., ELISA with a colorimetric or fluorescent readout).

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Protocol 2: Cell-Based Tubulin Polymerization Assay (Immunofluorescence)

-

Objective: To visually assess the effect of a test compound on the cellular microtubule network.

-

Principle: Cells are treated with the compound, and then the microtubule structures are stained with a fluorescently labeled antibody against α-tubulin and visualized using fluorescence microscopy.

-

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HeLa or A549) onto glass coverslips in a culture dish and allow them to adhere.

-

Compound Treatment: Treat the cells with the test compound at a relevant concentration (e.g., 3x its IC50 value) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a known tubulin inhibitor (e.g., colchicine) as controls.

-

Fixation and Permeabilization: Wash the cells and fix them with a solution like 4% paraformaldehyde. Then, permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Immunostaining: Block non-specific antibody binding. Incubate the cells with a primary antibody specific for α-tubulin. After washing, incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488, which fluoresces green).

-

Nuclear Staining: Counterstain the cell nuclei with a DNA-binding dye like DAPI (which fluoresces blue).

-

Microscopy: Mount the coverslips onto microscope slides and visualize using a confocal or fluorescence microscope. Compare the filamentous microtubule network in control cells to the disrupted, diffuse staining pattern in treated cells.[13]

-

Conclusion and Future Perspectives

The quinazolinone scaffold has proven to be an exceptionally fruitful starting point for the development of targeted therapeutics. Its derivatives have demonstrated a remarkable ability to modulate diverse biological pathways, from the ATP-binding sites of kinases like EGFR to the colchicine-binding site of tubulin, and the active sites of inflammatory enzymes like COX-2. The success of first-generation EGFR inhibitors like Gefitinib and Erlotinib has paved the way for further research into next-generation compounds that can overcome acquired resistance.[7] Furthermore, the exploration of quinazolinones as dual-target or multi-target agents, such as those inhibiting both EGFR and tubulin, represents an exciting frontier in the development of more effective anticancer therapies.[5] The continued investigation into their antimicrobial and anti-inflammatory properties also holds promise for addressing urgent global health challenges, including antibiotic resistance and chronic inflammatory diseases. Future research will undoubtedly focus on refining the selectivity and potency of these compounds, exploring novel molecular targets, and leveraging advanced drug delivery systems to maximize their therapeutic potential.

References

-

El-Sayed, N., et al. (2022). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. MDPI. [Link]

-

Li, W., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]

-

Wikipedia. (2023). Gefitinib. [Link]

-

U.S. Food and Drug Administration. (n.d.). (erlotinib) Tablets. accessdata.fda.gov. [Link]

-

Wang, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

-

Drugs.com. (2024). How does erlotinib work (mechanism of action)? [Link]

-

Concise Medical Information. (2025). What is the classification, mechanism of action, and side effects of Geftinib (Iressa)? [Link]

-

Wikipedia. (2023). Erlotinib. [Link]

-

Cohen, M. H., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. [Link]

-

MedicineNet. (n.d.). Tarceva (erlotinib): Lung Cancer Drug Facts, Side Effects & Dosage. [Link]

-

ResearchGate. (2025). (PDF) Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]

-

Castagliuolo, I., et al. (2013). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. NIH. [Link]

-

RxList. (n.d.). Iressa (Gefitinib): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

MedicineNet. (n.d.). gefitinib (Iressa Discontinued in US): Drug Facts, Side Effects, Dosage. [Link]

-

Dove Press. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

-

Wang, Y., et al. (2016). Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. NIH. [Link]

-

ResearchGate. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

-

PubMed. (2024). Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. [Link]

-

El-Damasy, D. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Erlotinib. PubChem. [Link]

-

El-Hachem, N., et al. (2023). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. PubMed Central. [Link]

-

Royal Society of Chemistry. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

-

Taylor & Francis Online. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. [Link]

-

Frontiers. (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]

-

ResearchGate. (2025). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. [Link]

-

Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. [Link]

-

ResearchGate. (2025). Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives. [Link]

-

MDPI. (2019). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. [Link]

-

Eco-Vector Journals Portal. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. [Link]

-

PubMed. (2014). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. [Link]

-

PubMed. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. [Link]

-

Hindawi. (n.d.). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. [Link]

-

Bentham Science. (n.d.). Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. [Link]

-

SpringerOpen. (n.d.). Synthesis, characterization, and investigation of the anti-inflammatory effect of 2,3-disubstituted quinazoline-4(1H)-one. [Link]

-

MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

-

Asian Journal of Chemistry. (2018). Design, Synthesis and Pharmacological Evaluation of 2-Phenyl Quinazolin-4-one Derivatives as Anticolorectal Cancer and Anti-Inflammatory Agent. [Link]

-

Spandidos Publications. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]

-

PubMed Central. (2017). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. [Link]

-

Academia.edu. (n.d.). (PDF) Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H). [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gefitinib - Wikipedia [en.wikipedia.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. droracle.ai [droracle.ai]

- 10. Erlotinib - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 17. mdpi.com [mdpi.com]

- 18. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benthamscience.com [benthamscience.com]

Biological Activity Screening of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

An In-Depth Technical Guide

Abstract: The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide presents a comprehensive, rationale-driven framework for the initial biological activity screening of a specific derivative, 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid. Given the nascent stage of research on this particular molecule, this document outlines a proposed screening cascade designed to elucidate its potential therapeutic value. We will detail a logical sequence of in vitro assays, beginning with primary screenings for anticancer and antimicrobial activities, followed by secondary evaluations for antioxidant and anti-inflammatory potential. Each proposed protocol is grounded in established methodologies and includes the scientific reasoning behind its selection, control standards for data validation, and templates for data presentation. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals embarking on the characterization of novel quinazolinone derivatives.

Introduction

The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazolinone nucleus, a fused bicyclic system of pyrimidine and benzene rings, is a cornerstone of modern drug discovery.[1] Its structural versatility and ability to interact with a multitude of biological targets have led to the development of compounds with extensive pharmacological properties. These include anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and anticonvulsant activities.[1][2][3] Notably, several quinazoline-based drugs have received FDA approval, particularly in oncology, for their ability to target critical signaling molecules like kinases and tubulin.[1] This history of success underscores the rationale for investigating novel derivatives of this scaffold.

Profile of this compound

The subject of this guide, this compound, is a distinct derivative featuring a propionic acid moiety linked via a thioether bond at the C2 position of the quinazolinone core.

Chemical Structure:

-

Molecular Formula: C₁₁H₁₀N₂O₃S[4]

-

Molecular Weight: 250.27 g/mol [4]

-

Core Scaffold: Quinazolin-4(3H)-one

-

Key Substituents: A 2-propionic acid group attached through a sulfur atom.

To date, the biological activities of this specific molecule are not extensively documented in peer-reviewed literature, necessitating a systematic and foundational screening approach. This guide provides the strategic framework for such an investigation.

Rationale for the Proposed Screening Cascade

The selection of assays detailed herein is not arbitrary; it is a hypothesis-driven strategy based on the well-established biological profile of the broader quinazolinone chemical class. The proposed cascade prioritizes the most prominent and therapeutically relevant activities associated with this scaffold: anticancer and antimicrobial effects.[5][6] Secondary screenings for antioxidant and anti-inflammatory properties are included to build a more comprehensive biological profile, as these are also frequently reported activities.[1][3] This tiered approach ensures an efficient allocation of resources, focusing first on high-impact areas before exploring secondary mechanisms.

Putative Biological Targets & Pathways

Quinazolinone derivatives exert their effects by interacting with a range of molecular targets. In oncology, they are particularly known for inhibiting enzymes crucial for cancer cell proliferation and survival.[5]

Key potential targets include:

-

Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Many quinazoline-based anticancer drugs, like Gefitinib and Erlotinib, function as EGFR inhibitors.[2][5]

-

Poly(ADP-ribose) Polymerase (PARP): Inhibition of PARP is a targeted strategy to induce cell death in cancers with specific DNA repair defects.[5]

-

Tubulin Polymerization: Some derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

-

Topoisomerases: These enzymes are vital for DNA replication, and their inhibition can lead to catastrophic DNA damage in cancer cells.[1]

-

Dihydrofolate Reductase (DHFR): An essential enzyme in nucleotide synthesis, making it a target for both anticancer and antimicrobial agents.[1][5]

The diagram below illustrates the EGFR signaling pathway, a common target for quinazoline-based inhibitors.

Caption: EGFR signaling pathway and the putative inhibitory action of a quinazolinone derivative.

Proposed Biological Activity Screening Cascade

A logical, tiered approach is recommended to efficiently screen this compound. The workflow begins with broad primary assays and progresses to more specific secondary assays based on initial results.

Caption: Proposed experimental workflow for the biological activity screening cascade.

Primary Screening: Anticancer Activity

Causality: The quinazoline scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent cytotoxicity against various cancer cell lines.[2][7][8] Therefore, the initial and most critical screening step is to assess the compound's effect on cancer cell viability. The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, which serves as a proxy for the number of viable cells.[9]

Protocol: In Vitro Cytotoxicity using MTT Assay

-

Cell Culture:

-

Select a panel of human cancer cell lines. A standard panel could include A549 (lung), MCF-7 (breast), and HCT-116 (colon) to assess activity across different cancer types.

-

Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

-

-

Reagent Preparation:

-

Test Compound Stock: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Positive Control: Prepare a 10 mM stock solution of a standard anticancer drug (e.g., Doxorubicin or Gefitinib) in DMSO.

-

MTT Solution: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Filter-sterilize and protect from light.

-

-

Assay Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and allow them to adhere for 24 hours.

-

Prepare serial dilutions of the test compound and positive control in culture media. Final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (media with the same percentage of DMSO as the highest compound concentration).

-

Remove the old media from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the media-MTT mixture. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

-

Data Presentation: Hypothetical Cytotoxicity Data

| Compound | Cancer Cell Line | IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |

| This compound | A549 (Lung) | [Data] | 0.85 |

| This compound | MCF-7 (Breast) | [Data] | 1.20 |

| This compound | HCT-116 (Colon) | [Data] | 0.95 |

Primary Screening: Antimicrobial Activity

Causality: The quinazolinone core is also present in many compounds with demonstrated antibacterial and antifungal properties.[6][11][12][13] A primary screen for antimicrobial activity is therefore a logical step. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16]

Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation:

-

Select a panel of representative microorganisms:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922)

-

Fungus: Candida albicans (e.g., ATCC 90028)

-

-

Prepare a fresh inoculum of each microorganism and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension according to CLSI guidelines.

-

-

Reagent Preparation:

-

Test Compound Stock: Use the 10 mM stock in DMSO.

-

Positive Controls: Ciprofloxacin for bacteria, Fluconazole for fungi.

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.

-

-

Assay Procedure:

-

In a 96-well plate, perform a two-fold serial dilution of the test compound and positive controls in the appropriate growth medium.

-

Add the standardized microbial inoculum to each well.

-

Include a sterility control (media only) and a growth control (media + inoculum).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

-

-

Data Analysis:

-